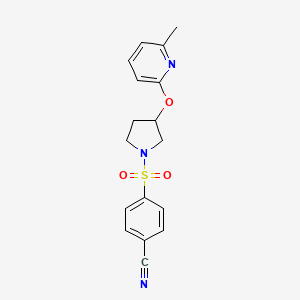
4-((3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile is a useful research compound. Its molecular formula is C17H17N3O3S and its molecular weight is 343.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
The compound’s pharmacokinetics, which include its absorption, distribution, metabolism, and excretion (ADME) properties, would determine its bioavailability. Factors such as the compound’s chemical structure, formulation, route of administration, and patient-specific factors can influence these properties .
Activité Biologique
4-((3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article provides a comprehensive overview of the compound's biological activity, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C17H19N3O2S
- Molecular Weight : 329.4 g/mol
- CAS Number : 1903248-49-6
The unique arrangement of functional groups, including a sulfonamide and a nitrile moiety, contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H19N3O2S |
| Molecular Weight | 329.4 g/mol |
| CAS Number | 1903248-49-6 |
The biological activity of this compound is primarily attributed to its role as an inhibitor of specific protein kinases. Protein kinases are crucial in various signaling pathways that regulate cellular functions. By inhibiting these enzymes, the compound may exert therapeutic effects in conditions such as cancer and other proliferative disorders.
Inhibitory Activity
Preliminary studies indicate that this compound has demonstrated potent inhibitory effects on certain kinases. For instance, it was noted to inhibit the activity of specific kinases involved in cancer cell proliferation, suggesting its potential as an anticancer agent.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the efficacy of this compound. Modifications to the pyrrolidine ring or the sulfonamide group can significantly influence biological activity:
- Pyrrolidine Modifications : Alterations in the substituents on the pyrrolidine ring can enhance binding affinity to target enzymes.
- Sulfonamide Variations : Different sulfonamide derivatives have shown varying levels of kinase inhibition, indicating that this group plays a critical role in biological activity.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Anticancer Activity : In vitro assays revealed that this compound effectively reduced cell viability in various cancer cell lines, including breast and prostate cancer cells. The IC50 values ranged from 5 to 15 µM, demonstrating significant potency.
- Enzyme Inhibition Studies : The compound was evaluated for its ability to inhibit specific kinases associated with oncogenic pathways. Docking studies suggested strong interactions with ATP-binding sites of these kinases, corroborating experimental findings.
- Pharmacokinetics : Preliminary pharmacokinetic studies indicated favorable absorption and distribution profiles, with a half-life suitable for therapeutic applications. Further studies are needed to elucidate metabolism and excretion pathways.
Propriétés
IUPAC Name |
4-[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]sulfonylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-13-3-2-4-17(19-13)23-15-9-10-20(12-15)24(21,22)16-7-5-14(11-18)6-8-16/h2-8,15H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJHQILNAUBGGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(C2)S(=O)(=O)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














